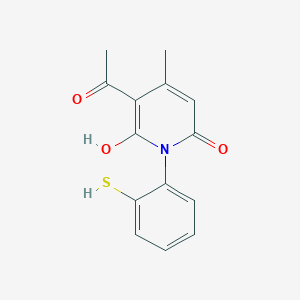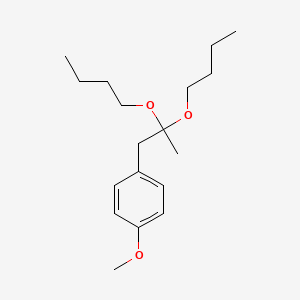
1-(2,2-Dibutoxypropyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dibutoxypropyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a methoxybenzene ring substituted with a dibutoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene can be synthesized through a multi-step process. The initial step involves the preparation of 2,2-dibutoxypropane, which is achieved by reacting acetone with butanol in the presence of an acid catalyst. This intermediate is then reacted with 4-methoxybenzene under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(2,2-Dibutoxypropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibutoxypropyl)-4-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,2-Dimethoxypropyl)-4-methoxybenzene
- 1-(2,2-Diethoxypropyl)-4-methoxybenzene
- 1-(2,2-Dipropoxypropyl)-4-methoxybenzene
Comparison: 1-(2,2-Dibutoxypropyl)-4-methoxybenzene is unique due to its specific dibutoxypropyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
90176-84-4 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(2,2-dibutoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C18H30O3/c1-5-7-13-20-18(3,21-14-8-6-2)15-16-9-11-17(19-4)12-10-16/h9-12H,5-8,13-15H2,1-4H3 |
InChI Key |
VTYTYNQEXVZJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC=C(C=C1)OC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
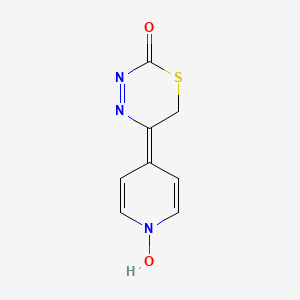

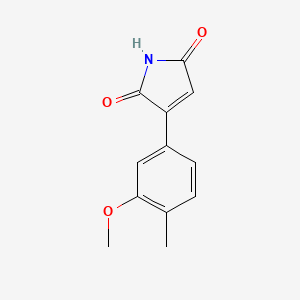

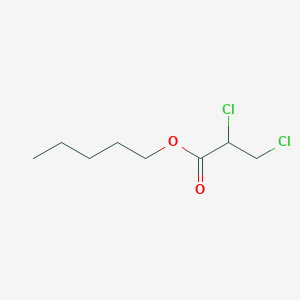
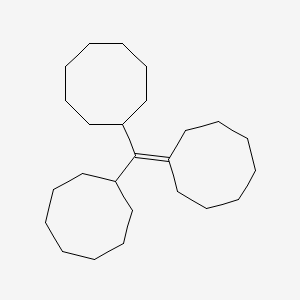
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
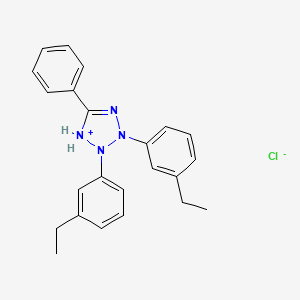
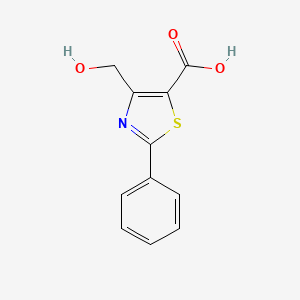
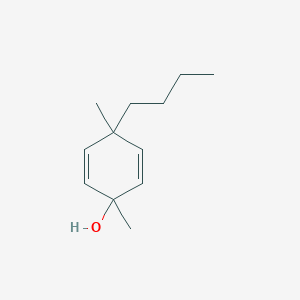
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
